Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate
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Overview
Description
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a boronic ester derivative of indole. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 2-bromo-1H-indole-4-carboxylate with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or DMF).
Oxidation: Can be achieved using hydrogen peroxide or other oxidizing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Produces biaryl or styrene derivatives.
Oxidation: Forms the corresponding boronic acid.
Substitution: Yields substituted indole derivatives.
Scientific Research Applications
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and neurological disorders.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: Utilized in the synthesis of fluorescent probes and bioactive molecules for studying biological processes.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The indole moiety can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, making it a versatile scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is unique due to the combination of the boronic ester and indole moieties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules. Its versatility and reactivity distinguish it from other similar compounds.
Biological Activity
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a dioxaborolane moiety which is known for its role in medicinal chemistry. Its IUPAC name is this compound. The presence of the indole ring suggests potential interactions with biological targets due to its structural similarity to various bioactive molecules.
1. Target Interaction
Research indicates that compounds containing dioxaborolane groups can interact with various biological targets including kinases and other proteins involved in signaling pathways. The specific interactions of this compound with these targets remain to be fully elucidated but may involve:
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Protein Binding : The compound may exhibit selective binding to certain protein conformations, influencing downstream signaling pathways.
2. Anticancer Activity
Preliminary studies suggest that derivatives of this compound could possess anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that related compounds can reduce the proliferation of cancer cells by inducing apoptosis.
- Mechanistic Insights : The mechanism might involve disruption of critical signaling pathways that promote tumor growth.
Case Studies and Experimental Data
Several studies have provided insights into the biological activity of similar compounds:
Biological Assays
The biological activity of this compound has been assessed using various assays:
- Cytotoxicity Assays : Evaluating the compound's effects on different cancer cell lines.
- Kinase Activity Assays : Assessing inhibition against specific kinases associated with cell cycle regulation.
Properties
Molecular Formula |
C17H22BNO4 |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate |
InChI |
InChI=1S/C17H22BNO4/c1-6-21-15(20)11-8-7-9-13-12(11)10-14(19-13)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3 |
InChI Key |
DPBJIQRIYHOXIL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C(=O)OCC |
Origin of Product |
United States |
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